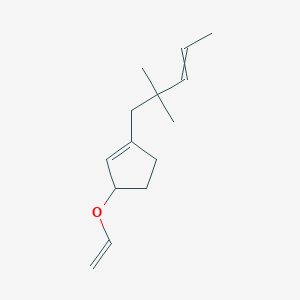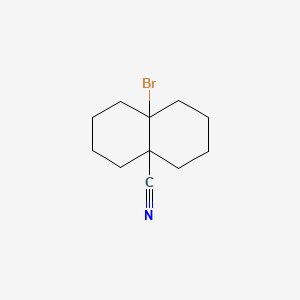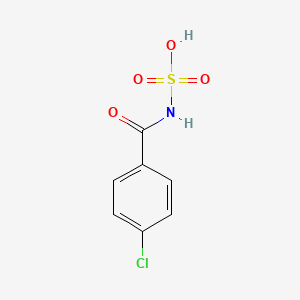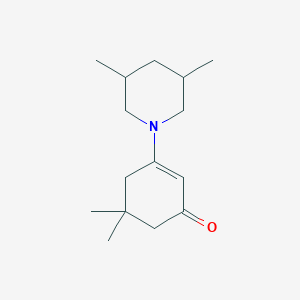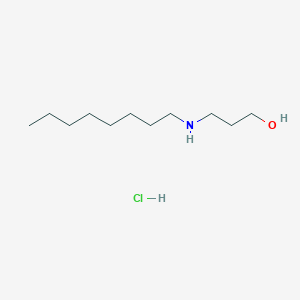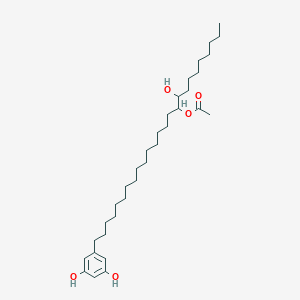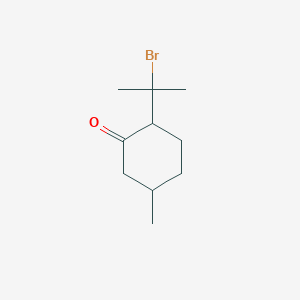
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one is an organic compound that features a bromine atom attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromopropane with cyclohexanone in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Sodium Hydroxide: Used in substitution and elimination reactions.
Dichloromethane: Common solvent for reactions involving this compound.
Reflux Conditions: Often employed to ensure complete reaction.
Major Products Formed
Propene: Formed during elimination reactions.
Hydroxyl Derivatives: Formed during substitution reactions with hydroxide ions.
Scientific Research Applications
2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one involves its ability to undergo substitution and elimination reactions. The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the compound can form alkenes through elimination reactions, which can further participate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropane: A simpler compound with similar reactivity but lacks the cyclohexane ring.
Cyclohexanone: A related compound that can be used as a starting material for the synthesis of 2-(2-Bromopropan-2-yl)-5-methylcyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyclohexane ring, which imparts distinct chemical properties and reactivity. This combination makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
86613-13-0 |
|---|---|
Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(2-bromopropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17BrO/c1-7-4-5-8(9(12)6-7)10(2,3)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
URQDNNCEIFFYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


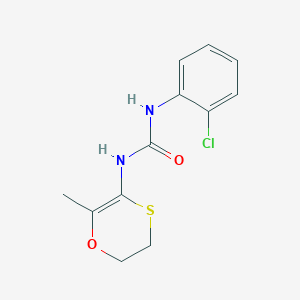
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)
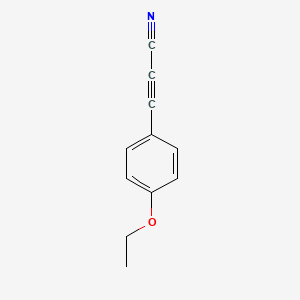

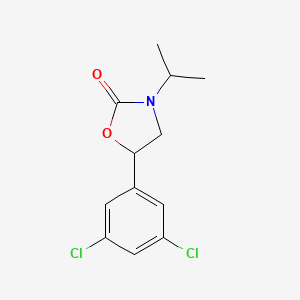
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)
